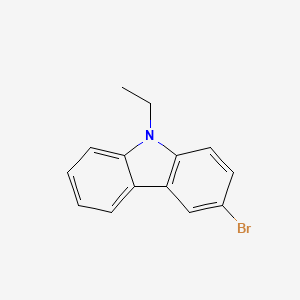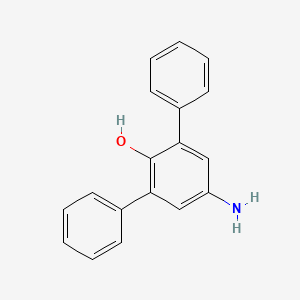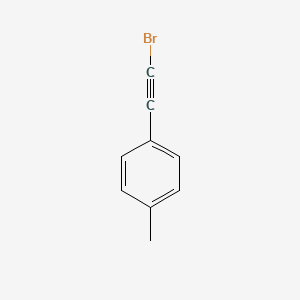
Benzene, 1-(bromoethynyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(bromoethynyl)-4-methyl- is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromoethynyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromoethynyl)-4-methyl- can be achieved through several methods. One common method involves the bromination of phenylacetylene. The reaction typically involves the addition of bromine to phenylacetylene in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ice and water to control the temperature and prevent side reactions. The product is then purified through distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(bromoethynyl)-4-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The triple bond in the bromoethynyl group can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of dihaloalkanes or other addition products.
Oxidation and Reduction Reactions: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
Benzene, 1-(bromoethynyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(bromoethynyl)-4-methyl- involves its interaction with various molecular targets. The bromoethynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles, leading to the formation of substituted products .
Comparison with Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but lacks the ethynyl group.
Benzene, 1-(bromoethynyl)-: Similar structure but lacks the methyl group.
Benzene, 1-(chloroethynyl)-4-methyl-: Similar structure but with a chloroethynyl group instead of a bromoethynyl group.
Uniqueness: Benzene, 1-(bromoethynyl)-4-methyl- is unique due to the presence of both the bromoethynyl and methyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBRILTVYGCQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348730 |
Source


|
| Record name | benzene, 1-(bromoethynyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33491-05-3 |
Source


|
| Record name | benzene, 1-(bromoethynyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
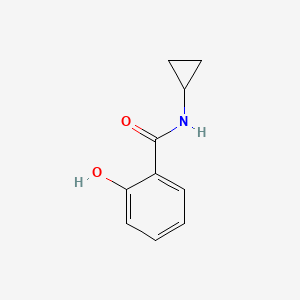
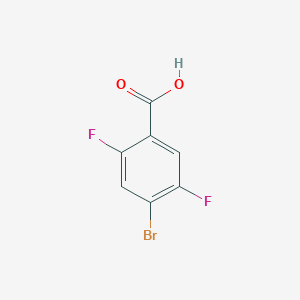
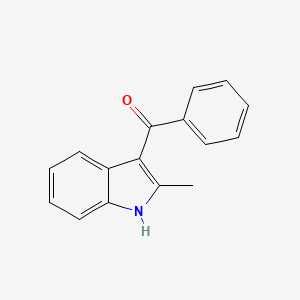
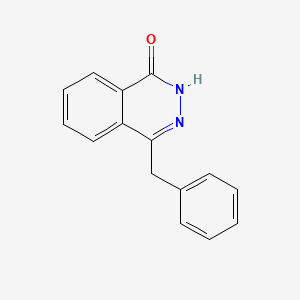

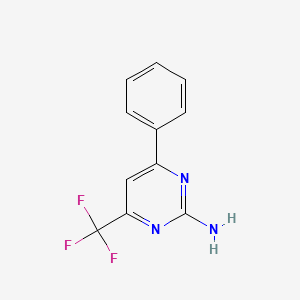
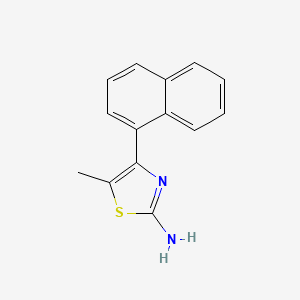
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
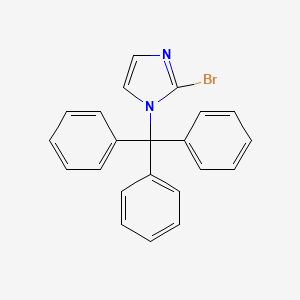

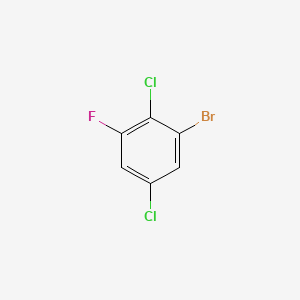
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
